豆甾-3,5,24(28)-三烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

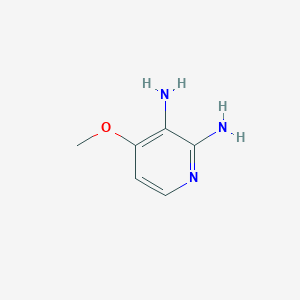

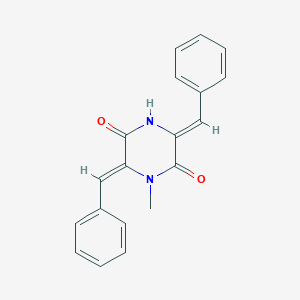

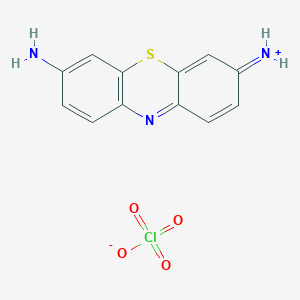

Stigmasta-3,5,24(28)-triene is a derivative of stigmasterol, a plant sterol with a similar structure to cholesterol found in the phytosterol fraction of many plant fats and oils. It is one of the oxidation products of stigmasterol when heated in triacylglycerols, which suggests its formation is associated with the processing of oils at high temperatures .

Synthesis Analysis

The synthesis of stigmasta-3,5,24(28)-triene and related compounds has been explored in various studies. For instance, the synthesis of a closely related compound, (24(28)Z)-5α-Stigmasta-7,9(11),24(28)-trien-3β-ol, has been achieved through a Wittig reaction starting from a keto-acetate precursor . This indicates that the Wittig reaction is a viable method for introducing double bonds into the stigmasta structure. Another study optimized the synthesis of (22E)-stigmasta-1,4,22-trien-3-one, a compound with a similar triene structure, from stigmasterol using oxidation and dehydrogenation reactions, achieving a high yield of 79% . These methods could potentially be adapted for the synthesis of stigmasta-3,5,24(28)-triene.

Molecular Structure Analysis

The molecular structure of stigmasta-3,5,24(28)-triene is characterized by the presence of three double bonds, which are likely to be located at the 3, 5, and either 24 or 28 positions of the stigmasta skeleton. The exact position of the double bonds can significantly affect the molecule's reactivity and interaction with other compounds .

Chemical Reactions Analysis

Stigmasta-3,5,24(28)-triene, as an unsaturated hydrocarbon, can undergo various chemical reactions typical for alkenes, such as oxidation or addition reactions. The presence of multiple double bonds increases the complexity of possible reactions and products. For example, the oxidation of stigmasterol leads to a variety of products, including stigmasta-3,5,22-triene and its oxidized derivatives . This suggests that stigmasta-3,5,24(28)-triene could also form similar oxidation products under appropriate conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of stigmasta-3,5,24(28)-triene are not detailed in the provided papers, we can infer that its properties would be influenced by its steroidal structure and the presence of unsaturated bonds. These features typically confer a certain degree of lipophilicity, which affects the compound's solubility and melting point. The reactivity of the double bonds would also influence its stability and the types of reactions it can participate in .

科学研究应用

植物中的生物合成

豆甾-3,5,24(28)-三烯与植物中甾醇的生物合成有关。一项对南瓜植物的研究证明了氚标记的 3β-羟基-5α-豆甾-7,24(28)Z-二烯转化为其他甾醇,表明其作为生物合成前体的作用 (Sucrow & Radüchel, 1970)。

氧化产物

对加热三酰甘油中豆甾醇氧化研究表明豆甾-3,5,22-三烯为氧化产物。这项研究有助于了解甾醇在食品加工和储存过程中发生的化学变化 (Blekas & Boskou, 1989)。

油中烃类鉴定

在精制植物油中,豆甾-3,5-二烯等烃类由甾醇化合物的脱水形成。识别这些烃类对于质量控制和了解精制油的化学成分至关重要 (Serani & Piacenti, 1994)。

抗微生物和抗组胺活性

来自海洋来源的甾体化合物,包括豆甾-3,5,24(28)-三烯的变体,已显示出潜在的抗组胺和抗微生物活性。这些发现为开发新的治疗剂开辟了道路 (Kumar 等人,2011;Kumar & Kumar,2010)。

酶-底物复合物分析

对参与甾醇脱氢的酶-底物复合物进行的研究提供了对生物化学途径和豆甾-3,5,24(28)-三烯等甾醇在生物体内代谢的机制的见解 (Nes 等人,1971)。

属性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h7-8,10,13,20-21,24-27H,9,11-12,14-19H2,1-6H3/b22-7-/t21-,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVWPGFUTISUOF-KPNOVYMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)\C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stigmasta-3,5,24(28)-triene | |

CAS RN |

86709-50-4 |

Source

|

| Record name | Stigmasta-3,5,24(28)-triene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086709504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)